molecular formula C16H13BrN2O B11703487 2-Bromo-benzoic acid (3-phenyl-allylidene)-hydrazide

2-Bromo-benzoic acid (3-phenyl-allylidene)-hydrazide

Cat. No.: B11703487
M. Wt: 329.19 g/mol
InChI Key: HMZWHRIVBASEKA-PXYULHTISA-N
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Description

2-Bromo-benzoic acid (3-phenyl-allylidene)-hydrazide is an organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-benzoic acid (3-phenyl-allylidene)-hydrazide typically involves the reaction of 2-bromo-benzoic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction conditions may include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 70-80°C)

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

The reaction proceeds through the formation of an intermediate hydrazone, which is then further reacted with 3-phenyl-allylidene to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-benzoic acid (3-phenyl-allylidene)-hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-benzoic acid (3-phenyl-allylidene)-hydrazide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

Medicine

In medicinal chemistry, hydrazide derivatives are often explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-benzoic acid (3-phenyl-allylidene)-hydrazide would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-benzoic acid hydrazide: Lacks the 3-phenyl-allylidene group but shares the hydrazide functionality.

    3-Phenyl-allylidene hydrazide: Lacks the 2-bromo-benzoic acid moiety but contains the hydrazide group.

    Benzoic acid hydrazides: A broader class of compounds with varying substituents on the aromatic ring.

Uniqueness

The uniqueness of 2-Bromo-benzoic acid (3-phenyl-allylidene)-hydrazide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other hydrazides.

Properties

Molecular Formula

C16H13BrN2O

Molecular Weight

329.19 g/mol

IUPAC Name

2-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C16H13BrN2O/c17-15-11-5-4-10-14(15)16(20)19-18-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,19,20)/b9-6+,18-12+

InChI Key

HMZWHRIVBASEKA-PXYULHTISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=CC=C2Br

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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